(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine

NK1 receptor antagonism Chiral intermediate Stereospecific pharmacology

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213350-08-3, molecular formula C10H10F6N2, molecular weight 272.19 g/mol) is an enantiopure vicinal diamine bearing a 3,5-bis(trifluoromethyl)phenyl substituent at the chiral C1 position. The compound belongs to the class of fluorinated chiral 1,2-diamines that serve as key intermediates in pharmaceutical synthesis and as chiral auxiliaries or ligand precursors in asymmetric catalysis.

Molecular Formula C10H10F6N2
Molecular Weight 272.19 g/mol
Cat. No. B13034260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine
Molecular FormulaC10H10F6N2
Molecular Weight272.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CN)N
InChIInChI=1S/C10H10F6N2/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8H,4,17-18H2/t8-/m0/s1
InChIKeyLYERWHWMFFHUDK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213350-08-3): Chiral Vicinal Diamine Building Block for Pharmaceutical Synthesis and Asymmetric Catalysis


(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213350-08-3, molecular formula C10H10F6N2, molecular weight 272.19 g/mol) is an enantiopure vicinal diamine bearing a 3,5-bis(trifluoromethyl)phenyl substituent at the chiral C1 position . The compound belongs to the class of fluorinated chiral 1,2-diamines that serve as key intermediates in pharmaceutical synthesis and as chiral auxiliaries or ligand precursors in asymmetric catalysis [1]. Its structure features a primary amine at both the benzylic C1 and terminal C2 positions, distinguishing it from monoamine analogs such as (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine, which is explicitly employed as a chiral fragment in the synthesis of clinical-stage NK1 receptor antagonists including casopitant [2].

Why Generic Substitution of (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine with Racemic or Opposite Enantiomer Forms Fails in Stereospecific Synthesis


Chiral vicinal diamines bearing the 3,5-bis(trifluoromethyl)phenyl motif are not functionally interchangeable. The (1R)-configured diamine (CAS 1213350-08-3) is the enantiomer specifically required for constructing clinical candidates where the (R)-stereochemistry at the benzylic carbon is essential for target binding [1]. The opposite (1S)-enantiomer (CAS 1212934-21-8) [2] and the racemic mixture (CAS 1089349-45-0) , while sharing identical molecular formula and connectivity, generate diastereomeric products upon derivatization, leading to altered or abolished pharmacological activity. In the NK1 antagonist pharmacophore exemplified by casopitant, the (1R) absolute configuration is non-negotiable: the N-[(1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl] fragment derived from this chiral pool is directly embedded in the final drug substance [3]. Substitution with the racemate would produce a 1:1 mixture of diastereomers requiring costly separation, while the (1S) enantiomer would generate the pharmacologically inactive antipode. Furthermore, monoamine analogs such as (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine lack the second nucleophilic amine handle needed for downstream elaboration to 1,2-diamine-containing scaffolds .

Quantitative Head-to-Head Evidence: (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine vs. Closest Analogs


Enantiomeric Configuration Determines Pharmacological Activity in NK1 Receptor Antagonist Series

The (1R) absolute configuration is structurally required in the clinically evaluated NK1 antagonist casopitant, where the (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl fragment is a core pharmacophoric element [1]. In the broader NK1 antagonist patent literature, compounds incorporating the (1R)-configured benzylic amine fragment demonstrate high-affinity binding, with representative leads achieving IC50 values of 0.060 nM at the human NK1 receptor expressed in CHO cells [2]. While the target free diamine is a synthetic precursor, its (1R) stereochemistry is preserved through subsequent N-functionalization and is essential for maintaining the spatial orientation of the 3,5-bis(trifluoromethyl)phenyl group within the NK1 binding pocket. The (1S)-enantiomer (CAS 1212934-21-8) would generate the enantiomeric series of final compounds, which are consistently less active or inactive in NK1 binding assays [3].

NK1 receptor antagonism Chiral intermediate Stereospecific pharmacology

Enantiomeric Purity Specifications: (1R)-Diamine vs. Racemic 1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine

The (1R)-enantiomer is supplied with defined stereochemical purity specifications. Bidepharm lists the standard purity as 95% with batch-specific QC documentation including NMR, HPLC, and GC . AKSci similarly specifies ≥95% purity for the (1R) compound (CAS 1213350-08-3) . In contrast, the racemic compound (CAS 1089349-45-0) is available at 95% chemical purity but, by definition, contains a 1:1 mixture of (1R) and (1S) enantiomers and is therefore unsuitable for stereospecific applications without additional chiral resolution steps . The (1S)-enantiomer (CAS 1212934-21-8) is separately available at 95% purity from the same suppliers, enabling paired enantiomer studies . For chiral ligand applications in asymmetric catalysis, the structurally related C2-symmetric (1R,2R)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine is available at 98% HPLC purity and 99.9% enantiomeric excess (ee), representing a higher stereochemical purity benchmark for diamine ligands [1].

Chiral purity Enantiomeric excess Quality control

Diamine vs. Monoamine Functionality: Differential Synthetic Utility for 1,2-Diamine-Containing Scaffolds

The target compound is a primary vicinal diamine, which provides two chemically distinct amine handles (benzylic C1-NH2 and terminal C2-NH2) for sequential functionalization. This contrasts with the monoamine analog (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine (CAS 334477-60-0), which offers only a single secondary amine for further elaboration [1]. Patents describing potassium channel blocking 1,2-bis(aryl)ethane-1,2-diamines demonstrate that the 1,2-diamine motif is essential for Kv1.5 channel blockade, with optimized compounds in this series achieving nanomolar potency in human atrial myocytes and an estimated clinical dose of 700 mg/day [2]. The 3,5-bis(trifluoromethyl)phenyl substitution pattern contributes to the lipophilicity and metabolic stability of the resulting diamines, with the electron-withdrawing CF3 groups modulating amine basicity (pKa) and influencing both receptor binding and pharmacokinetic properties [3]. While the target free diamine itself is a synthetic precursor rather than a final drug substance, its two primary amine groups enable construction of diverse chemotypes (ureas, amides, sulfonamides, heterocycles) that monoamine analogs cannot access .

Synthetic intermediate Vicinal diamine Dual functionalization

Electron-Withdrawing CF3 Substituent Effects: pKa Modulation and Lipophilicity Enhancement Relative to Non-Fluorinated Analogs

The 3,5-bis(trifluoromethyl)phenyl substituent exerts a strong electron-withdrawing effect that significantly modulates the basicity and nucleophilicity of the adjacent benzylic amine. This electronic tuning is a critical parameter in medicinal chemistry optimization. In the context of NK1 receptor antagonists, the 3,5-bis(trifluoromethyl)phenyl group is a conserved pharmacophoric element associated with high-affinity binding (Ki values in the sub-nanomolar range) and extended target residence time [1]. Specifically, rolapitant, a marketed NK1 antagonist, contains this exact 3,5-bis(trifluoromethyl)phenyl motif and exhibits a Ki of 0.66 nM at the human NK1 receptor . In contrast, non-fluorinated or mono-fluorinated phenyl analogs of NK1 antagonists consistently show 10- to 100-fold reductions in binding affinity [2]. The dual CF3 groups also increase lipophilicity (calculated logP increase of approximately 1.5–2.0 units relative to unsubstituted phenyl), enhancing membrane permeability and contributing to the oral bioavailability observed in clinical candidates incorporating this fragment [3]. The target diamine's free amine groups preserve the potential for salt formation (e.g., hydrochloride), with water solubility exceeding 100 mg/mL reported for advanced NK1 antagonists derived from the (1R)-configured amine intermediate [4].

Physicochemical properties CF3 electronic effects Medicinal chemistry optimization

Biosynthetic Access to the (R)-Configured 3,5-Bis(trifluoromethyl)phenyl Amine Scaffold: Enzyme-Cascade Efficiency vs. Traditional Resolution

Although the target compound is the 1,2-diamine rather than the simpler 1-amine, recent advances in biocatalytic synthesis of the (R)-configured 3,5-bis(trifluoromethyl)phenyl amine core demonstrate the feasibility of enzyme-based approaches for this scaffold class. A bienzyme cascade system employing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) in self-assembled dual-enzyme clusters (DENCs) achieved the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (R-BPA) at 56.89 g/L with 99.9% yield and 99.9% enantiomeric excess at 45°C and pH 9 over 24 hours [1]. The DENC system retained >78% activity after five reuse cycles and demonstrated 36.2% improved storage stability and 11.2% enhanced pH stability compared to free double enzymes [2]. This biocatalytic route represents a significant advance over traditional chiral resolution methods, which typically achieve <50% theoretical yield (resolution of racemate) or require stoichiometric chiral auxiliaries. The (R)-amine product serves as a key chiral intermediate for selective tetrodotoxin-sensitive blockers, establishing the synthetic relevance of the (R)-configuration for pharmaceutical applications [3]. While the target diamine requires additional synthetic steps from this monoamine intermediate, the demonstrated scalability and enantioselectivity of the biocatalytic approach supports the feasibility of procuring the (1R)-diamine via analogous enzymatic or chemoenzymatic routes.

Biocatalysis Green chemistry Enantioselective synthesis

Best Research and Industrial Application Scenarios for (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of NK1 Receptor Antagonist Clinical Candidates and Derivatives

This compound is the chiral precursor of choice for constructing the (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl fragment found in multiple NK1 antagonist series, including casopitant [1]. The (1R) configuration is mandatory for high-affinity NK1 receptor binding (representative leads achieving IC50 = 0.060 nM), and use of the racemic or (1S) form introduces inactive diastereomers requiring costly chromatographic separation [2]. Procurement of the pre-resolved (1R)-diamine eliminates at least one chiral separation step from the synthetic route, representing a direct time and cost advantage in medicinal chemistry and process development workflows.

Construction of Unsymmetrical 1,2-Diamine Pharmacophores via Sequential Chemoselective Derivatization

The two chemically distinct primary amine groups (benzylic C1-NH2 and aliphatic C2-NH2) enable regioselective functionalization strategies not accessible with monoamine or C2-symmetric diamine analogs [1]. The target diamine can be elaborated to 1,2-bis(aryl)ethane-1,2-diamine scaffolds with demonstrated Kv1.5 potassium channel blocking activity (nanomolar potency in human atrial myocytes; estimated clinical dose 700 mg/day) [2]. The differential reactivity of the two amine sites allows sequential installation of pharmacophoric elements, making this compound a versatile entry point for diverse 1,2-diamine-containing bioactive molecules.

Asymmetric Catalysis Ligand Precursor Development

Chiral vicinal diamines with electron-withdrawing aryl substituents serve as precursors to N,N'-disubstituted ligands for transition metal-catalyzed asymmetric transformations [1]. The 3,5-bis(trifluoromethyl)phenyl group enhances ligand electrophilicity and modulates metal center electronics, contributing to improved enantioselectivity in catalytic hydrogenation and carbon-carbon bond-forming reactions [2]. The C2-symmetric analog (1R,2R)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine is commercially available at 99.9% ee and is explicitly marketed as a chiral ligand for asymmetric synthesis, confirming the utility of this scaffold class in catalysis [3].

Biocatalytic Process Development and Green Chemistry Route Scouting

The demonstrated enzymatic synthesis of the (R)-configured 3,5-bis(trifluoromethyl)phenyl amine core at multi-gram scale (56.89 g/L, 99.9% ee) provides a validated biocatalytic platform for accessing related chiral diamines [1]. Industrial users developing sustainable synthetic routes to pharmaceutical intermediates can leverage this enzyme-cascade approach to generate the (1R)-diamine or its monoamine precursor with exceptional stereochemical fidelity and catalyst reusability (>78% activity after five cycles) [2]. This green chemistry pathway aligns with process chemistry requirements for reduced solvent usage, lower E-factors, and elimination of stoichiometric chiral auxiliaries.

Quote Request

Request a Quote for (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.